molecular formula C4H7ClO B076901 2-(2-Chloroethyl)oxirane CAS No. 13067-79-3

2-(2-Chloroethyl)oxirane

Cat. No.: B076901
CAS No.: 13067-79-3
M. Wt: 106.55 g/mol
InChI Key: NKWKILGNDJEIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C4H7ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethyl)oxirane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the epoxidation of allyl chloride using a peracid. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.

    Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used to open the epoxide ring. These reactions often require acidic or basic catalysts.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 2-hydroxyethyl derivatives and other substituted compounds.

    Ring-Opening Reactions: Products vary based on the nucleophile, including diols, amino alcohols, and thiol derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(2-Chloroethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of epoxy resins, coatings, and adhesives due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)oxirane involves its reactivity with nucleophiles. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the carbon atom in the epoxide ring, the ring opens, leading to the formation of a new compound. This mechanism is central to its use in various chemical reactions and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Epichlorohydrin (2-(chloromethyl)oxirane): Similar in structure but with a different substitution pattern.

    2-(2-Chlorophenoxy)methyl)oxirane: Contains a phenoxy group instead of an ethyl group.

    2-(4-Chlorophenyl)oxirane: Contains a phenyl group with a chlorine substitution.

Uniqueness

2-(2-Chloroethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-(2-chloroethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWKILGNDJEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13067-79-3, 948594-94-3
Record name 2-(2-Chloroethyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-Chloro-1,2-epoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloroethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-CHLOROETHYL)OXIRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM9F15P0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)oxirane
Reactant of Route 3
Reactant of Route 3
2-(2-Chloroethyl)oxirane
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)oxirane
Reactant of Route 5
2-(2-Chloroethyl)oxirane
Reactant of Route 6
2-(2-Chloroethyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.